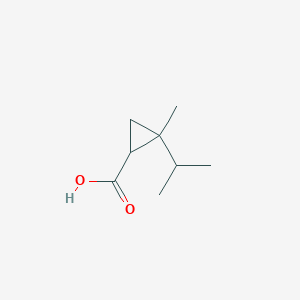

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYXBNIFEDSVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Introduction

Cyclopropane rings are the smallest cycloalkanes, and their inherent ring strain endows them with unique chemical reactivity and conformational rigidity.[1] These characteristics make cyclopropane-containing molecules valuable motifs in medicinal chemistry and materials science.[2] Substituted cyclopropanecarboxylic acids, in particular, serve as key building blocks for pharmaceuticals and agrochemicals, offering precise three-dimensional arrangements of functional groups.[2][3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific, highly substituted cyclopropane derivative: 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid . The protocols described herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure reproducibility and success. We will proceed from a logical retrosynthetic analysis to detailed, step-by-step synthetic protocols and conclude with a robust workflow for structural verification and purity assessment.

Part 1: Retrosynthetic Analysis and Strategy

A successful synthesis begins with a logical deconstruction of the target molecule. Our strategy is to form the cyclopropane ring on a precursor that already contains the necessary carbon framework, followed by a final functional group transformation.

The chosen pathway involves three main stages:

-

Olefin Synthesis: Construction of a sterically hindered α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is selected for its high reliability and excellent stereoselectivity in forming (E)-alkenes.[4][5]

-

Cyclopropanation: Formation of the three-membered ring using the Simmons-Smith reaction. This classic method is renowned for its stereospecificity, ensuring that the geometry of the starting alkene is preserved in the cyclopropane product.[1][6]

-

Hydrolysis: Conversion of the cyclopropyl ester to the final carboxylic acid product through saponification.

This strategic approach is visualized in the retrosynthesis diagram below.

Caption: Retrosynthetic pathway for the target carboxylic acid.

Part 2: Detailed Synthetic Protocols

This section provides validated, step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to empower the researcher with a deeper understanding of the process.

Workflow for Multi-Step Synthesis

The overall synthetic process is a linear sequence of three distinct chemical transformations. Each step requires careful execution and purification to ensure the final product's integrity.

Caption: Overall synthetic workflow from olefination to the final acid.

Step 1: Synthesis of Ethyl 3,4-dimethylpent-2-enoate (HWE Reaction)

The Horner-Wadsworth-Emmons reaction is superior to the classical Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct, which simplifies purification.[5]

-

Materials:

-

Triethyl phosphonoacetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Methylbutan-2-one (isopropyl methyl ketone) (1.05 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Ylide Formation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride dispersion to the THF. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate. The reaction is exothermic and produces flammable H₂ gas; slow addition at 0°C is critical for safety and control.

-

Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion (ylide).

-

Aldehyde/Ketone Addition: Cool the reaction mixture back to 0 °C. Add 3-methylbutan-2-one dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene, Ethyl 3,4-dimethylpent-2-enoate.

-

Step 2: Synthesis of Ethyl 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (Simmons-Smith Reaction)

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across the double bond.[6][7] This reaction is a concerted, stereospecific syn-addition, meaning the stereochemistry of the alkene is retained in the product.[1]

-

Materials:

-

Zinc dust (2.2 eq)

-

Copper(I) chloride (CuCl) (0.2 eq)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Diiodomethane (CH₂I₂) (1.1 eq)

-

Ethyl 3,4-dimethylpent-2-enoate (from Step 1) (1.0 eq)

-

-

Protocol:

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust and a catalytic amount of copper(I) chloride. Heat the flask gently with a heat gun under vacuum and then cool to room temperature. Causality: This process activates the zinc surface by removing passivating oxide layers, which is crucial for the formation of the reactive organozinc intermediate.

-

Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux may be observed, indicating the formation of the iodomethylzinc iodide (Simmons-Smith reagent). Stir for 30-60 minutes.

-

Cyclopropanation: Add a solution of Ethyl 3,4-dimethylpent-2-enoate in diethyl ether to the reagent mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting alkene.

-

Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.

-

Filtration & Extraction: Filter the mixture through a pad of Celite® to remove zinc salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by flash column chromatography.

-

Step 3: Hydrolysis to this compound

The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the target carboxylic acid.[8]

-

Materials:

-

Ethyl 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (from Step 2) (1.0 eq)

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2M, 3-5 eq)

-

Hydrochloric acid (HCl) (e.g., 3M)

-

-

Protocol:

-

Saponification: Dissolve the cyclopropyl ester in ethanol in a round-bottom flask. Add the aqueous NaOH solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

-

Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 3M HCl. A precipitate or oil (the carboxylic acid) should form.

-

Extraction: Extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or distillation if necessary.

-

Part 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized molecule. A combination of spectroscopic and spectrometric techniques provides a complete analytical picture.

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data for the final product based on its structure and known spectroscopic trends for similar compounds.[9][10][11]

| Analysis Technique | Expected Observation / Data | Interpretation |

| ¹H NMR | ~12.0 ppm (s, broad, 1H): Carboxylic acid proton. ~2.0-0.5 ppm (m): Complex multiplets for cyclopropyl, methyl, and isopropyl protons. The cyclopropane protons (CH and CH₂) are expected in the upfield region, often below 1.5 ppm. | Confirms the presence of the carboxylic acid. The upfield signals are characteristic of the strained cyclopropane ring protons. |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~40-10 ppm: Multiple signals corresponding to the quaternary and methine carbons of the cyclopropane ring, as well as the methyl and isopropyl carbons. | Confirms the carbon backbone, including the key carbonyl and cyclopropyl carbons. |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~3080 cm⁻¹ (weak): C-H stretch of the cyclopropane ring. | Provides definitive evidence for the carboxylic acid functional group. The weak C-H stretch above 3000 cm⁻¹ is characteristic of cyclopropanes. |

| Mass Spectrometry | Molecular Ion Peak [M]⁺: Expected at m/z = 142.10 (for C₈H₁₄O₂). Fragmentation: Loss of COOH (m/z = 97), loss of isopropyl group (m/z = 99). | Confirms the molecular weight and formula. Fragmentation patterns provide further structural evidence. |

Conclusion

This guide outlines a robust and logical synthetic route for the preparation of this compound. By employing the Horner-Wadsworth-Emmons reaction for stereoselective alkene formation, followed by a stereospecific Simmons-Smith cyclopropanation and final hydrolysis, the target molecule can be synthesized efficiently. The detailed protocols and explanations of the underlying chemistry provide the necessary foundation for successful execution. The comprehensive characterization workflow ensures the final product is structurally verified and of high purity, ready for its intended application in research and development.

References

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2015). ResearchGate. Available at: [Link]

-

1-methyl-cis-2-isopropyl-cyclopropane. NIST WebBook. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Available at: [Link]

-

Cappelli, A., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1147-1152. Available at: [Link]

-

Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Available at: [Link]

-

Prete, M. D., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 4(7), 12538–12545. Available at: [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Imai, T., & Nishida, S. (1990). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry, 55(16), 4849–4853. Available at: [Link]

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001). Google Patents.

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

Simmons–Smith reaction. Wikipedia. Available at: [Link]

-

Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 35. Available at: [Link]

-

Feng, L. (2019). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith University Research Online. Available at: [Link]

-

DePuy, C. H., & Mahoney, L. R. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(13), 2653–2657. Available at: [Link]

-

Professor Dave Explains. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

-

Singh, K., & Singh, S. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(1), 74-79. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Chemical Properties of 1-methyl-cis-2-isopropyl-cyclopropane. Cheméo. Available at: [Link]

-

Hoyt, J. M., et al. (2015). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 6(3), 1938-1942. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

-

McCloskey, C. M., & Coleman, G. H. (1943). Cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. Available at: [Link]

-

2,2-Dimethylcyclopropane-1-carboxylic acid. PubChem. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

-

cis-1-Methyl-2-isopropylcyclopropane. PubChem. Available at: [Link]

-

Girniene, J., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(13), 4252. Available at: [Link]

-

Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST WebBook. Available at: [Link]

-

2-Methylcyclopropanecarboxylic acid. PubChem. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 9. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Substituted Cyclopropanecarboxylic Acids in Drug Discovery

Introduction: The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in medicinal chemistry.[1][2][3] Its inherent ring strain and unique stereoelectronic properties impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties.[1][4][5][6] This guide focuses on the synthesis and strategic application of substituted cyclopropanecarboxylic acids, a key subclass of these compounds. While a specific CAS number for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is not readily found in public databases, indicating its potential novelty, this document will provide a comprehensive overview of the synthetic strategies applicable to this target and the broader class of substituted cyclopropanecarboxylic acids. We will delve into the rationale behind synthetic choices and the profound impact of these structures in modern drug development.

I. Physicochemical Properties and Strategic Value in Medicinal Chemistry

The incorporation of a cyclopropane ring into a molecule is a strategic decision in drug design.[1] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[5]

Key Physicochemical Data for a Representative Compound: 2-Methylcyclopropanecarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 29555-02-0 | [7][8] |

| Molecular Formula | C₅H₈O₂ | [7][9] |

| Molecular Weight | 100.12 g/mol | [7][8] |

| Boiling Point | 190-191 °C at 745 mmHg | [8] |

| Density | 1.027 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.439 | [8] |

The enhanced π-character of the C-C bonds and the shorter, stronger C-H bonds contribute to increased metabolic stability by making the cyclopropyl group less susceptible to enzymatic degradation compared to linear alkyl chains.[1][5][6] This can lead to an extended in vivo half-life of a drug, potentially allowing for less frequent dosing.[5]

II. Synthetic Strategies for Substituted Cyclopropanecarboxylic Acids

The synthesis of cyclopropanecarboxylic acids can be approached through several established methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. For a target such as this compound, the key challenge lies in the construction of the sterically hindered, gem-disubstituted cyclopropane ring.

A. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[10] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11][12]

Reaction Workflow: Simmons-Smith Cyclopropanation

Caption: Workflow for Simmons-Smith Cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

-

Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple.

-

Substrate and Reagent Addition: To the stirred suspension, add a solution of the allylic alcohol (1.0 eq) in diethyl ether. Subsequently, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove the metal salts.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11][12] For substrates containing hydroxyl groups, the zinc reagent can coordinate with the oxygen, directing the cyclopropanation to the same face of the double bond.[11][13]

B. Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is another powerful method for the formation of three-membered rings, including cyclopropanes.[14][15][16] This reaction typically involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide, which reacts with α,β-unsaturated carbonyl compounds to yield cyclopropyl ketones.[14][16]

Reaction Mechanism: Corey-Chaykovsky Cyclopropanation

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Enone

-

Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO). Heat the mixture to 70-80 °C until the evolution of hydrogen ceases and the solution becomes clear. Cool the solution to room temperature.

-

Sulfonium Salt Addition: In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. Add this solution dropwise to the sodium dimsyl solution at room temperature.

-

Substrate Addition: To the resulting ylide solution, add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO dropwise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

The resulting cyclopropyl ketone can then be further manipulated, for instance, through oxidation (e.g., Baeyer-Villiger oxidation) followed by hydrolysis to yield the desired cyclopropanecarboxylic acid.

C. Other Synthetic Approaches

For the synthesis of more complex substituted cyclopropanecarboxylic acids, other methods such as the malonic ester synthesis followed by cyclization can be employed.[17][18] Additionally, recent advancements have explored photoredox-catalyzed methods for the synthesis of functionalized cyclopropanes from carboxylic acids.[19]

III. Spectroscopic Characterization

The structure of substituted cyclopropanecarboxylic acids can be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data for 2-Methylcyclopropanecarboxylic Acid:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-1.5 ppm), along with signals for the methyl group and the carboxylic acid proton (which is often broad and can appear over a wide chemical shift range).[20]

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for the cyclopropyl carbons at relatively high field, a signal for the methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[7][21]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid (around 1700 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (typically 2500-3300 cm⁻¹).[7]

IV. Applications in Drug Development

The cyclopropyl moiety is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[1][2] Derivatives of cyclopropanecarboxylic acid are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[22][23] For example, they are found in antivirals, enzyme inhibitors, and central nervous system agents. The unique conformational constraints and metabolic stability conferred by the cyclopropane ring make it an attractive scaffold for the development of novel therapeutics.[4][5]

Examples of Drug Classes Incorporating the Cyclopropane Motif:

-

Antiviral agents (e.g., for HIV, Hepatitis C)[2]

-

Enzyme inhibitors[3]

-

Respiratory disease treatments[24]

The continued development of efficient and stereoselective methods for the synthesis of substituted cyclopropanecarboxylic acids is crucial for advancing drug discovery programs.[6]

V. Conclusion

While this compound may represent a novel chemical entity, the principles and methodologies for its synthesis are well-established within the field of organic chemistry. The strategic incorporation of such substituted cyclopropane rings is a proven strategy for enhancing the pharmacological profiles of drug candidates. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules. The versatility of methods like the Simmons-Smith and Corey-Chaykovsky reactions, coupled with a deep understanding of the physicochemical benefits of the cyclopropane motif, will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. BenchChem.

- Simmons–Smith reaction – cyclopropan

- Application Notes and Protocols: Corey-Chaykovsky Cyclopropan

- The Cyclopropyl Group in Medicinal Chemistry.

- Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Deriv

- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.

- New, simple and accessible method creates potency-increasing structure in drugs.

- Simmons-Smith Reaction. NROChemistry.

- Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (India) Pvt. Ltd..

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.

- Simmons–Smith reaction. Wikipedia.

- Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry.

- 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873. PubChem.

- Corey-Chaykovsky Reactions. NROChemistry.

- (1s,2r)-2-methylcyclopropane-1-carboxylic acid(26510-98-5) 1 h nmr. ChemicalBook.

- A Concise Stereoselective Synthesis of 2-Substituted 1-Aminocyclopropanecarboxylic Acids. European Journal of Organic Chemistry.

- Corey-Chaykovsky Reaction. Organic Chemistry Portal.

- Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor.

- "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction.

- The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.

- 2-Methylcyclopropanecarboxylic acid - Optional[13C NMR] - Spectrum. SpectraBase.

- Synthesis of Cyclopropanecarboxylic Acid. YouTube.

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- 2-Methylcyclopropanecarboxylic acid. NIST WebBook.

- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.

- Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters.

- cyclopropanecarboxylic acid. Organic Syntheses.

- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society.

- Cyclopropanecarboxylic acid synthesis. ChemicalBook.

- 2-Methylcyclopropanecarboxylic acid 98 29555-02-0. Sigma-Aldrich.

- Cyclopropanecarboxylic acid | 1759-53-1. ChemicalBook.

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgosolver.com [orgosolver.com]

- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 16. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 23. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 24. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 25. ffhdj.com [ffhdj.com]

- 26. ffhdj.com [ffhdj.com]

A Technical Guide to Ethyl 2-ethylcyclopropanecarboxylate: Nomenclature, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a representative C8H14O2 cyclopropane derivative, Ethyl 2-ethylcyclopropanecarboxylate . It will deconstruct its IUPAC nomenclature, present a validated synthetic protocol, detail methods for structural elucidation, and discuss the significance of the cyclopropane motif in modern medicinal chemistry.

Introduction: The Strategic Value of the Cyclopropane Motif

In contemporary drug discovery, the cyclopropane ring is a privileged structural unit.[1][2] Its inclusion in a drug candidate is a strategic choice made to confer specific, desirable physicochemical properties. The three-membered ring is not merely a small cyclic alkane; its unique electronic nature and rigid, three-dimensional structure offer significant advantages.[3][4][5]

Key benefits of incorporating a cyclopropyl group include:

-

Enhanced Metabolic Stability: The cyclopropyl group is often resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life.[2][3]

-

Increased Potency and Selectivity: By locking flexible chains into a more rigid, bioactive conformation, the ring can optimize interactions with a biological target, boosting potency and reducing off-target effects.[2][3][4]

-

Improved Physicochemical Properties: It can act as a bioisosteric replacement for other groups, like a gem-dimethyl group or an alkene, to fine-tune properties such as solubility and membrane permeability.[2][6]

Given these advantages, a thorough understanding of the synthesis and characterization of novel cyclopropane-containing molecules is crucial for professionals in the field. This guide focuses on Ethyl 2-ethylcyclopropanecarboxylate as a practical case study.

Part 1: Deconstruction of the IUPAC Nomenclature

The name Ethyl 2-ethylcyclopropanecarboxylate precisely describes the molecule's structure according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's break it down.

-

Ester Naming Convention: Esters are named with two parts. The first word, "Ethyl ," denotes the alkyl group attached to the ester's oxygen atom. The second word describes the carboxylic acid portion.[7][8]

-

The Parent Acid: The second part of the name, "2-ethylcyclopropanecarboxylate ," is derived from the parent carboxylic acid.

-

Parent Ring: The core of this portion is "cyclopropane ," indicating a three-carbon ring.[9][10]

-

Carboxylic Acid Suffix: When a carboxyl group (-COOH) is attached to a ring, the suffix "-carboxylic acid " is appended to the ring's name.[7] Thus, the parent acid is cyclopropanecarboxylic acid. The corresponding ester anion name is formed by changing the "-ic acid" ending to "-ate," giving "cyclopropanecarboxylate ."[7]

-

Numbering and Substituents: The ring is numbered starting from the carbon atom attached to the highest priority functional group, in this case, the carboxylate. This is C1. The substituents are then given the lowest possible numbers.[10][11] The "2-ethyl " prefix indicates that an ethyl group (-CH2CH3) is attached to the second carbon of the cyclopropane ring.

-

This systematic approach allows any chemist to unambiguously draw the correct structure from the IUPAC name. The molecule can exist as cis and trans stereoisomers, depending on the relative orientation of the ethyl and carboxylate groups. For this guide, we will focus on the synthesis of the trans isomer, which is often the thermodynamically more stable product.

Part 2: Synthetic Strategy and Experimental Protocol

A robust and widely used method for forming cyclopropane rings is the Simmons-Smith cyclopropanation reaction .[1][12][13] This reaction involves an organozinc carbenoid that reacts stereospecifically with an alkene.[13][14] The configuration of the double bond is preserved in the product.[12]

Our strategy involves a two-step process:

-

Simmons-Smith Reaction: Reacting trans-ethyl but-2-enoate with a zinc carbenoid (formed from diiodomethane and a zinc-copper couple) to form the cyclopropane ring.

-

Purification: Isolation of the target compound, ethyl trans-2-ethylcyclopropanecarboxylate, via column chromatography.

Experimental Workflow Diagram

Caption: Synthetic workflow for Ethyl 2-ethylcyclopropanecarboxylate.

Detailed Step-by-Step Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Zinc Powder (<10 µm) | Zn | 65.38 | 3.27 g | 50.0 mmol |

| Copper(I) Chloride | CuCl | 98.99 | 0.50 g | 5.0 mmol |

| trans-Ethyl but-2-enoate | C6H10O2 | 114.14 | 2.28 g | 20.0 mmol |

| Diiodomethane | CH2I2 | 267.84 | 10.7 g | 40.0 mmol |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |

| Diethyl Ether | (C2H5)2O | 74.12 | 100 mL | - |

| Sat. aq. NH4Cl | - | - | 30 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous Na2SO4 | - | - | ~5 g | - |

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc powder (3.27 g) and copper(I) chloride (0.50 g). Heat the flask gently with a heat gun under vacuum for 5 minutes to activate the zinc, then allow it to cool to room temperature.

-

Rationale: Activating the zinc surface is crucial for its reaction with diiodomethane to form the active carbenoid species. The copper facilitates this process.[12]

-

-

Reaction Setup: Add anhydrous dichloromethane (30 mL) to the flask containing the Zn-Cu couple. To this suspension, add trans-ethyl but-2-enoate (2.28 g).

-

Carbenoid Formation and Reaction: In a separate, dry dropping funnel, prepare a solution of diiodomethane (10.7 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature between 25-30 °C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield ethyl trans-2-ethylcyclopropanecarboxylate as a colorless oil.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.

Analytical Workflow Diagram

Caption: Logical workflow for the spectroscopic analysis of the final product.

Expected Spectroscopic Data

The following table summarizes the key signals expected from the spectroscopic analysis of ethyl trans-2-ethylcyclopropanecarboxylate.

| Technique | Signal | Expected Chemical Shift / Value | Assignment |

| ¹H NMR | Quartet | ~4.1 ppm | -O-CH₂ -CH₃ (Ester) |

| Triplet | ~1.25 ppm | -O-CH₂-CH₃ (Ester) | |

| Multiplet | ~1.4 ppm | -CH₂ -CH₃ (Ethyl on ring) | |

| Triplet | ~0.9 ppm | -CH₂-CH₃ (Ethyl on ring) | |

| Multiplets | ~0.7-1.5 ppm | Cyclopropane Ring Protons (CH) | |

| ¹³C NMR | Carbonyl | ~174 ppm | C =O (Ester) |

| Methylene | ~60 ppm | -O-CH₂ - (Ester) | |

| Methyl | ~14 ppm | -O-CH₂-CH₃ (Ester) | |

| Methylene | ~20-25 ppm | -CH₂ -CH₃ (Ethyl on ring) | |

| Methyl | ~12-16 ppm | -CH₂-CH₃ (Ethyl on ring) | |

| Methine/Methylene | ~15-25 ppm | Cyclopropane Ring Carbons | |

| FTIR | Strong, Sharp | ~1730 cm⁻¹ | C=O Stretch (Ester) |

| Strong | ~1180 cm⁻¹ | C-O Stretch (Ester) | |

| Medium | ~3080 cm⁻¹ | C-H Stretch (Cyclopropane ring) | |

| Medium | 2850-2990 cm⁻¹ | C-H Stretch (Alkyl CH₂, CH₃) | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 142.10 | C8H14O2 |

-

¹H NMR Analysis: The proton NMR spectrum will provide information on the electronic environment of all protons. The distinct quartet and triplet for the ethyl ester group are characteristic. The protons on the cyclopropane ring are highly shielded and appear in the upfield region (typically 0.5-1.5 ppm), often as complex, overlapping multiplets due to complex spin-spin coupling.

-

¹³C NMR Analysis: The carbon NMR spectrum, often used with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the number and type of carbon atoms (CH3, CH2, CH).[15] The carbonyl carbon of the ester is the most deshielded, appearing around 174 ppm. The cyclopropane carbons are highly shielded, appearing in the aliphatic region.

-

FTIR Analysis: Infrared spectroscopy is excellent for identifying functional groups. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹. The C-H stretches of the cyclopropane ring are also a key diagnostic feature, appearing at a slightly higher frequency (~3080 cm⁻¹) than typical alkane C-H stretches.

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) for C8H14O2 should appear at an m/z (mass-to-charge ratio) of 142.10. The fragmentation pattern can also provide further structural information.

By correlating the data from all these techniques, a researcher can confidently confirm the successful synthesis and purification of Ethyl 2-ethylcyclopropanecarboxylate.

References

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Europe PMC. [Link]

-

Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]

-

Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

-

Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Cyclopropanation of Alkenes and the Simmons-Smith Reaction. (n.d.). Organic Chemistry Tutor. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]

-

Cyclopropane carboxylic acid. (n.d.). Wikipedia. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). ACS Publications. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. [Link]

- US3997586A - Cyclopropanecarboxylic acids and esters. (n.d.).

-

Ethyl cyclopropanecarboxylate. (n.d.). PubChem. [Link]

-

Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (n.d.). ACS Publications. [Link]

-

Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. (n.d.). Mol-Instincts. [Link]

-

2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses. [Link]

- CN1050597C - Process for synthesizing cyclopropyl carboxylic ester. (n.d.).

-

Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). National Institutes of Health. [Link]

-

Nomenclature of ester with cyclic substituents. (2019, December 7). Chemistry Stack Exchange. [Link]

-

IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. (n.d.). Brilliant. [Link]

-

IUPAC Rules for Nomenclature of substituted Cycloalkanes. (n.d.). University of Calgary. [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). University of Wisconsin Oshkosh. [Link]

-

4.1: Naming Cycloalkanes. (2024, June 18). Chemistry LibreTexts. [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

-

(1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester. (n.d.). SpectraBase. [Link]

-

Synthesis of ethyl 2-phenylcyclopropane-carboxylate. (n.d.). PrepChem.com. [Link]

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.).

-

Two-Step Synthesis of trans-2-Arylcyclopropane Carboxylates with 98-100 % ee by the Use of a Phosphazene Base. (1998, July 3). PubMed. [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. [Link]

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

"biological activity of novel substituted cyclopropane carboxylic acids"

An In-depth Technical Guide to the Biological Activity of Novel Substituted Cyclopropane Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Potential of the Cyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, stands as a unique and valuable motif in the landscape of medicinal chemistry and agrochemical research.[1][2][3] Its inherent ring strain (approximately 27.5 kcal/mol) and unusual bonding characteristics impart a rigid, three-dimensional structure that can significantly influence the conformational flexibility of a molecule.[2][3] This structural rigidity is a powerful tool for medicinal chemists, enabling the design of compounds that can lock into a bioactive conformation, thereby enhancing binding potency and selectivity for specific biological targets.[3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved metabolic stability and a longer in vivo half-life for drug candidates.[3]

Substituted cyclopropane carboxylic acids, in particular, represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] From potent insecticides to promising antiviral and anticancer agents, the strategic placement of various functional groups on the cyclopropane ring and the carboxylic acid moiety allows for the fine-tuning of their pharmacological properties. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and experimental evaluation of novel substituted cyclopropane carboxylic acids, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for Novel Substituted Cyclopropane Carboxylic Acids

The synthesis of functionalized cyclopropanes is a cornerstone for exploring their biological potential. A variety of synthetic methodologies have been developed to access these valuable scaffolds, ranging from classical cyclopropanation reactions to modern photoredox catalysis.

One notable approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade.[4] This method allows for the expedient preparation of structurally diverse cyclopropanes from abundant carboxylic acids under mild conditions, tolerating a broad range of functional groups.[4] The reaction proceeds through a radical-polar crossover mechanism, offering a valuable, atom-economical route to these compounds.[4]

Other established methods include the hydrolysis of cyclopropyl cyanide, which is generated from the base-induced cyclization of γ-chlorobutyronitrile, and the oxidation of cyclopropyl methyl ketone.[5] For specific applications, such as the development of ethylene biosynthesis inhibitors in plants, universal methodologies are being explored to allow for industrial-scale synthesis, which is often a limitation of laboratory-scale methods that require expensive reagents.[6][7]

The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity. For instance, the synthesis of pyrethroid insecticides often involves the esterification of optically active 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropane carboxylic acid (chrysanthemic acid).[8][9]

A Spectrum of Biological Activities

Substituted cyclopropane carboxylic acids exhibit a remarkable diversity of biological activities, making them attractive candidates for various therapeutic and agricultural applications.[1][2]

Insecticidal Activity

Perhaps the most well-known application of cyclopropane carboxylic acids is in the development of synthetic pyrethroids, a major class of insecticides.[5][8][9] These compounds are esters of substituted cyclopropanecarboxylic acids and are valued for their high insecticidal activity and low mammalian toxicity.[8][10] Novel pyrethroid derivatives continue to be developed to combat insect resistance, with some compounds demonstrating 100% mortality in mosquito and housefly species.[8][9]

Antimicrobial and Biofilm-Disrupting Properties

Certain substituted cyclopropane carboxylic acids have shown significant potential as antimicrobial agents. For example, 2-heptylcyclopropane-1-carboxylic acid, a cyclopropanated analog of a bacterial signaling molecule, has been shown to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[11] This is particularly relevant in the context of rising antibiotic resistance, as disrupting biofilms can enhance the efficacy of conventional antibiotics.[11] Some amide derivatives containing cyclopropane have also been evaluated for their in vitro antibacterial and antifungal activities.[12] Furthermore, the incorporation of a cyclopropyl group is a key feature in some fluoroquinolone antibiotics like ciprofloxacin, which has also shown anticancer properties.[2][13]

Antiviral Activity

The rigid cyclopropane scaffold has been successfully incorporated into the design of potent antiviral agents. Notably, cyclopropane-based inhibitors have been developed for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[14][15] These inhibitors demonstrate low cytotoxicity and high potency, with some compounds inhibiting viral replication at nanomolar concentrations.[14][15] The cyclopropyl group plays a crucial role in orienting the molecule within the enzyme's active site to maximize binding interactions.[14] Additionally, prodrugs of cyclopropavir, a guanine derivative containing a cyclopropane ring, have shown in vivo efficacy against cytomegalovirus (CMV).[16]

Anticancer Activity

The unique structural features of cyclopropane derivatives are being exploited to develop novel anticancer agents.[1][2] The conformational constraint imposed by the cyclopropane ring can lead to enhanced selectivity and potency for cancer-specific targets. For instance, derivatives of ciprofloxacin, which contains a cyclopropyl group, are being explored for their anticancer properties, with mechanisms including the induction of apoptosis and inhibition of topoisomerase.[13] Natural cyclopeptides are also a source of inspiration for anticancer drug discovery.[17]

Plant Growth Regulation

Substituted cyclopropane carboxylic acids play a significant role in agriculture beyond their insecticidal properties. 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor to ethylene, a plant hormone that regulates many aspects of plant growth and development.[1][2][6][7] Consequently, novel derivatives are being designed as inhibitors of ethylene biosynthesis to control ripening and senescence in fruits and vegetables, thereby improving their shelf life.[6][7]

Structure-Activity Relationships (SAR)

The biological activity of substituted cyclopropane carboxylic acids is highly dependent on the nature and position of substituents on the cyclopropane ring. For example, in the context of antiviral 3CLpro inhibitors, the decoration of the cyclopropyl moiety significantly enhances potency.[14] Similarly, for plant growth regulators, the stereochemistry of substituents on the cyclopropane ring is critical for their inhibitory effect on ethylene biosynthesis.[6]

The following diagram illustrates the key structural features influencing the biological activity of this class of compounds.

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

In Vivo Assays

For compounds that show promising in vitro activity and low cytotoxicity, in vivo evaluation is the next critical step.

1. Animal Models of Infection:

-

Objective: To assess the efficacy of the compound in treating a specific infection in a living organism.

-

Protocol (Murine Cytomegalovirus Infection Model): [16] 1. Infect mice with a standardized dose of murine cytomegalovirus (MCMV). 2. Administer the test compound orally or via another appropriate route at various doses and schedules. 3. Monitor the animals for signs of disease and mortality. 4. At the end of the study, harvest organs (e.g., spleen, liver) to determine the viral load using methods like plaque assays or qPCR.

2. Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

-

Protocol:

-

Administer a single dose of the compound to the animals.

-

Collect blood samples at various time points.

-

Analyze the plasma concentration of the compound and its major metabolites using LC-MS/MS.

-

Calculate key PK parameters such as half-life, clearance, and bioavailability.

-

Data Summary

The following table summarizes the biological activity data for selected substituted cyclopropane carboxylic acid derivatives from the literature.

| Compound Class/Name | Target Organism/Enzyme | Assay Type | Activity Metric | Value | Reference |

| Pyrethroid Derivative | Aedes aegypti, Culex quinquefasciatus, Musca domestica | Insecticidal Bioassay | Mortality | 100% | [8] |

| 2-Heptylcyclopropane-1-carboxylic acid | S. aureus | Growth Inhibition | MIC | 1 mg/mL | [11] |

| 2-Heptylcyclopropane-1-carboxylic acid | P. aeruginosa | Growth Inhibition | MIC | 4 mg/mL | [11] |

| Cyclopropane-based Aldehyde (5c) | SARS-CoV-2 | Viral Replication | EC50 | 12 nM | [14][15] |

| Cyclopropane-based Aldehyde (11c) | SARS-CoV-2 | Viral Replication | EC50 | 11 nM | [14][15] |

| Cyclopropane-based Aldehyde (5c) | MERS-CoV 3CLpro | Enzyme Inhibition | IC50 | 80 nM | [14][15] |

| Cyclopropane-based Aldehyde (11c) | MERS-CoV 3CLpro | Enzyme Inhibition | IC50 | 120 nM | [14][15] |

Conclusion and Future Perspectives

Substituted cyclopropane carboxylic acids represent a privileged scaffold in the design of biologically active molecules. Their unique conformational constraints and metabolic stability make them highly attractive for the development of novel therapeutics and agrochemicals. [3]The diverse range of biological activities, from insecticidal to antiviral and anticancer, underscores the versatility of this chemical class. [1][2] Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of novel derivatives. A deeper understanding of the mechanism of action of these compounds will be crucial for rational drug design and the optimization of their activity profiles. The exploration of cyclopropane carboxylic acid derivatives as modulators of protein-protein interactions and as components of targeted drug delivery systems also represents exciting new frontiers. As our understanding of the intricate relationship between the three-dimensional structure of these molecules and their biological function grows, so too will their potential to address unmet needs in medicine and agriculture.

References

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). National Institutes of Health.

- Ferroni, C., Bassetti, L., Borzatta, V., Capparella, E., Gobbi, C., Guerrini, A., & Varchi, G. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 728–736.

- Salaün, J., & Baird, M. S. (2009). Cyclopropane Derivatives and their Diverse Biological Activities.

- Cyclopropane carboxylic acid. (n.d.). Grokipedia.

- Mikaelyan, A., Bagdasaryan, S., Babayan, B., Asatryan, N., Melkumyan, M., & Grigoryan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

- Salaün, J., & Baird, M. S. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Abe, H., Uchiyama, T., Watanabe, H., Asakawa, T., & Nakajima, N. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 193–198.

- Mikaelyan, A., Bagdasaryan, S., Babayan, B., Asatryan, N., Melkumyan, M., & Grigoryan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

- Cyclopropane carboxylic acid and process for their production and use. (1982).

- Polyenylcyclopropane carboxylic esters with high insecticidal activity. (n.d.). Sci-Hub.

- Beenken, K. E., Mrak, L. N., Spencer, H. J., Rounseville, C. A., Jennings, J. A., Haggard, W. O., & Smeltzer, M. S. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 663435.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).

- Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish. (1981).

- Process for preparing cyclopropane carboxylic acid derivatives. (1983).

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198.

- Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.

- Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).

- Thompson, D. C., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemico-Biological Interactions, 113(1), 1-18.

- Cyclopropane carboxylic acid. (n.d.). Wikipedia.

- Cyclopropane carboxylic acid derivatives. (n.d.). ResearchGate.

- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4098.

- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2023). MDPI.

- Antiviral Agents. (n.d.). National Institutes of Health.

- Quenelle, D. C., et al. (2012). Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. Bioorganic & Medicinal Chemistry Letters, 22(8), 2849–2852.

- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023).

- Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. (2021). MDPI.

- Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A System

- The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (2020).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012).

- cyclopropane carboxylic acid, 1759-53-1. (n.d.). The Good Scents Company.

Sources

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. ffhdj.com [ffhdj.com]

- 7. ffhdj.com [ffhdj.com]

- 8. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.st [sci-hub.st]

- 10. US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents [patents.google.com]

- 11. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of Cyclopropane Carboxylic Acid Derivatives

A Note to the Reader: Initial searches for the specific molecule, 2-isopropyl-2-methylcyclopropanecarboxylic acid, did not yield sufficient public-domain data to construct a detailed technical guide on its therapeutic applications. This suggests that this particular compound may be a novel entity with limited published research. However, the broader class of cyclopropane carboxylic acid derivatives has been a subject of significant investigation in drug discovery. This guide, therefore, focuses on the therapeutic potential of this wider class of compounds, drawing insights from structurally related molecules and patented inventions.

Introduction: The Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. Its strained ring system imparts distinct electronic and conformational properties that have made it an attractive component in the design of therapeutic agents. The rigid cyclopropane scaffold can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the cyclopropane ring can serve as a metabolically stable isostere for other chemical groups, improving the pharmacokinetic profile of a drug candidate.

This guide will explore the potential therapeutic applications of cyclopropane carboxylic acid derivatives, a class of compounds that has shown promise in various disease areas. We will delve into their synthesis, potential mechanisms of action, and the experimental workflows required to validate their therapeutic efficacy.

Synthesis of Cyclopropane Carboxylic Acid Derivatives

The synthesis of cyclopropane carboxylic acids can be achieved through several established methods. One common approach is the cyclopropanation of an appropriate alkene precursor. For instance, a scalable process for the synthesis of trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide).[1] While this reaction can be challenging to scale up due to the involvement of highly reactive reagents, optimization of reaction parameters through Design of Experiments (DoE) can significantly increase the yield.[1]

Another well-known method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to stereospecifically generate the cyclopropane ring from an olefin.[1] Additionally, the cyclization of γ-chlorocarboxylic acid esters in the presence of a base can yield cyclopropane carboxylic acid esters.[2]

Experimental Protocol: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid via Corey's Ylide [1]

-

Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide):

-

Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add trimethylsulfoxonium iodide to the suspension while maintaining the temperature below 25°C.

-

Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

-

Cyclopropanation:

-

In a separate reaction vessel, dissolve trans-ethyl crotonate in anhydrous DMSO.

-

Slowly add the pre-formed Corey's ylide solution to the solution of ethyl crotonate at a controlled temperature, typically between 80-95°C. The progress of the reaction can be monitored using in situ techniques such as near-infrared (NIR) spectroscopy.

-

After the addition is complete, maintain the reaction mixture at the elevated temperature for a specified period to ensure complete conversion.

-

-

Hydrolysis and Extraction:

-

Cool the reaction mixture to room temperature and quench with water.

-

Add a solution of sodium hydroxide to hydrolyze the ethyl ester to the corresponding carboxylate salt.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and byproducts.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the resulting carboxylic acid into an organic solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trans-2-methylcyclopropanecarboxylic acid.

-

Further purification can be achieved by distillation or crystallization.

-

Potential Therapeutic Applications

Derivatives of cyclopropane carboxylic acid have been explored for a range of therapeutic applications, primarily leveraging their ability to modulate the activity of specific enzymes or receptors.

Anti-inflammatory and Respiratory Diseases

A significant area of investigation for cyclopropane carboxylic acid derivatives is in the treatment of inflammatory conditions, particularly respiratory diseases. A patent application describes a class of these compounds as inhibitors of leukotriene C4 (LTC4) synthase.[3]

Mechanism of Action: LTC4 synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. By inhibiting LTC4 synthase, these compounds can reduce the production of cysteinyl leukotrienes, leading to a decrease in bronchoconstriction, mucus secretion, and airway inflammation.

Caption: Inhibition of LTC4 Synthase by Cyclopropane Carboxylic Acid Derivatives.

Oncology and Autoimmune Disorders

While not a direct application of the parent acid, 2-methylcyclopropanecarboxylic acid serves as a crucial chemical intermediate in the synthesis of spirocyclic dihydroindoles, which are potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[4]

Mechanism of Action: HPK1 is a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the anti-tumor immune response, making them promising candidates for cancer immunotherapy. In the context of autoimmune diseases, modulating T-cell activity through HPK1 inhibition could also offer therapeutic benefits.

Caption: HPK1 Inhibition by Spirocyclic Dihydroindoles.

Natural Product Synthesis with Therapeutic Potential

2-Methylcyclopropanecarboxylic acid is a component of Curacin A, a natural product with notable biological activities.[4][5] Curacin A has been studied for its cytotoxic and antimitotic properties, making it a valuable lead compound in the development of anti-cancer agents.[4] The presence of the cyclopropane ring is likely crucial for its biological activity.

Preclinical Evaluation Workflow

To assess the therapeutic potential of novel cyclopropane carboxylic acid derivatives, a structured preclinical evaluation workflow is essential.

Caption: Preclinical Evaluation Workflow for Therapeutic Candidates.

Table 1: Key Preclinical Assays for Evaluating Cyclopropane Carboxylic Acid Derivatives

| Assay Type | Objective | Example |

| Biochemical Assay | To determine the direct interaction of the compound with its molecular target. | Enzyme inhibition assay (e.g., LTC4 synthase activity assay). |

| Cell-based Assay | To assess the effect of the compound on cellular function in a disease-relevant context. | Measurement of leukotriene release from activated mast cells or eosinophils. |

| Animal Model | To evaluate the in vivo efficacy and safety of the compound in a living organism. | Ovalbumin-induced asthma model in mice. |

| Pharmacokinetic Study | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Administration of the compound to rodents and analysis of blood and tissue concentrations over time. |

| Toxicology Study | To identify potential adverse effects of the compound. | Acute and chronic toxicity studies in two different animal species. |

Conclusion and Future Directions

The cyclopropane carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. While direct evidence for the therapeutic application of 2-isopropyl-2-methylcyclopropanecarboxylic acid is currently limited in the public domain, the broader class of related compounds has demonstrated significant potential in areas such as inflammation, oncology, and infectious diseases.

Future research in this area should focus on:

-

Synthesis of diverse libraries of cyclopropane carboxylic acid derivatives to explore a wider range of biological targets.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Investigation of novel mechanisms of action to identify new therapeutic opportunities for this class of molecules.

The continued exploration of cyclopropane-containing molecules holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- Camps, P., et al. (2009). J. Med. Chem., 52, 5365.

-

Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link][1]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link][6]

-

2-METHYLCYCLOPROPANECARBOXYLIC ACID | CAS 29555-02-0. LookChem. [Link][4]

-

United States Patent 4,358,459. Google Patents. [7]

-

United States Patent Application Publication US 2016/0177845 A1. Google Patents. [3]

-

United States Patent 4,864,052. Google Patents. [8]

-

United States Patent 4,942,253. Google Patents. [2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Methylcyclopropanecarboxylic acid 98 29555-02-0 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. US4358459A - Cyclopropane carboxylic acid and process for their production and use - Google Patents [patents.google.com]

- 8. US4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Abstract

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental methods. This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADME profile of a novel small molecule, 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid. We will leverage widely-used, freely accessible web-based platforms to generate a holistic ADME profile, delving into the scientific rationale behind each predicted parameter and offering expert insights into the interpretation of the generated data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational ADME profiling into their discovery pipelines.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug candidate from initial hit identification to market approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] A molecule's efficacy is not solely dependent on its affinity for a biological target but is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target toxicities. The suite of properties governing these processes is collectively known as ADME.